1,1-Dimethoxyacetone
Overview
Description
1,1-Dimethoxyacetone, also known as pyruvic aldehyde dimethyl acetal, is an organic compound with the molecular formula C5H10O3. It is a clear, colorless to yellow liquid with a molecular weight of 118.13 g/mol. This compound is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Mechanism of Action
Target of Action
It’s known to be involved in various chemical reactions, such as ti-mediated aldol addition .
Mode of Action
The mode of action of 1,1-Dimethoxyacetone involves its interaction with other compounds in chemical reactions. For instance, in a Ti-mediated aldol addition, this compound interacts with 1-(4-bromophenyl)ethan-1-one to produce an aldol adduct .
Result of Action
The result of this compound’s action can be seen in the products of the chemical reactions it participates in. For example, in the Ti-mediated aldol addition, the interaction of this compound with 1-(4-bromophenyl)ethan-1-one results in the formation of an aldol adduct .
Biochemical Analysis
Biochemical Properties
Methylglyoxal is a reactive dicarbonyl compound formed as a side product of glycolysis and has been implicated in the glycation of proteins, potentially affecting their structure, thermal stability, and enzymatic activity .
Cellular Effects
The cellular effects of 1,1-Dimethoxyacetone are not well documented. Given its role in the synthesis of methylglyoxal, it may indirectly influence cellular processes through the effects of methylglyoxal. Methylglyoxal has been shown to have various effects on cells, including modification of proteins and nucleic acids, induction of cell death, and involvement in signal transduction .
Molecular Mechanism
The molecular mechanism of this compound is not well studied. It is known to be involved in the synthesis of methylglyoxal, which can interact with biomolecules such as proteins and nucleic acids, leading to modifications that can affect their function .
Metabolic Pathways
It is known to be involved in the synthesis of methylglyoxal , which is a part of several metabolic pathways, including glycolysis.
Preparation Methods
1,1-Dimethoxyacetone can be synthesized through several methods. One common synthetic route involves the reaction of pyruvic aldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both the solvent and reactant. The reaction can be represented as follows:
CH3COCHO+2CH3OH→CH3COCH(OCH3)2+H2O
In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
1,1-Dimethoxyacetone undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pyruvic aldehyde and methanol.
Oxidation: This compound can be oxidized to produce pyruvic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1,1-dimethoxypropan-2-ol using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles, such as halides or amines
Scientific Research Applications
1,1-Dimethoxyacetone has several applications in scientific research and industry:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antineoplastic, anticardiovascular, and antiulcer medications.
Biological Studies: This compound is utilized in studies related to enzyme activity and protein glycation, particularly in the context of yeast and other microorganisms.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including esters, ethers, and amides.
Industrial Applications: This compound is used in the production of fungicides, antibiotics, and organic solvents
Comparison with Similar Compounds
1,1-Dimethoxyacetone is similar to other acetal compounds, such as:
Acetaldehyde dimethyl acetal: Used as a protecting group for aldehydes.
Acetone dimethyl acetal: Used in organic synthesis as a solvent and reagent.
Methylglyoxal dimethyl acetal: Similar in structure and used in similar applications.
What sets this compound apart is its specific use in the synthesis of pyruvic aldehyde derivatives and its role as an intermediate in the production of various pharmaceuticals .
Properties
IUPAC Name |
1,1-dimethoxypropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)5(7-2)8-3/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVSHNOGEVXRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064244 | |
Record name | 2-Propanone, 1,1-dimethoxy- | |
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Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Methylglyoxal dimethyl acetal | |
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Vapor Pressure |
8.48 [mmHg] | |
Record name | Methylglyoxal dimethyl acetal | |
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CAS No. |
6342-56-9 | |
Record name | Pyruvic aldehyde dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6342-56-9 | |
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Record name | Methylglyoxal dimethyl acetal | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342569 | |
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Record name | 1,1-Dimethoxyacetone | |
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Record name | 2-Propanone, 1,1-dimethoxy- | |
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Record name | 2-Propanone, 1,1-dimethoxy- | |
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Record name | 1,1-dimethoxyacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.123 | |
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Record name | 1,1-Dimethoxyacetone | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research indicates that the chemoselectivity of the reaction between 1,1-dimethoxypropan-2-one and allylsilanes is significantly influenced by the type of Lewis acid catalyst used. [] This means that researchers can control whether the reaction occurs preferentially at the acetal moiety or another site within the molecule by selecting the appropriate Lewis acid. This control is crucial for achieving desired product outcomes in synthetic chemistry.
A: Yes, 1,1-dimethoxypropan-2-one plays a key role in the total synthesis of (3S,5R,6R)-paracentrone, a naturally occurring C31-methyl ketone apocarotenoid. [] Its use in this multi-step synthesis highlights its versatility as a building block in organic chemistry.
A: 1,1-Dimethoxypropan-2-one can be reacted with cyanoacetic acid in a one-pot domino-Knoevenagel reaction to synthesize the novel compound, racemic 3-cyano-5-methoxy-4-methyl-5H-furan-2-one. [] This domino reaction demonstrates the potential of 1,1-dimethoxypropan-2-one in efficiently constructing complex molecules.
A: Researchers have employed 1,1-dimethoxypropan-2-one in the synthesis of 2-aminoimidazol-4-carbaldehyde derivatives. [] These derivatives are valuable intermediates in the production of various 2-aminoimidazole alkaloids, some of which exhibit promising pharmaceutical properties. This highlights the compound's relevance in medicinal chemistry.
A: Yes, 1,1-dimethoxypropan-2-one has been identified as a significant component in esterified bio-oil derived from the pyrolysis of rice stalk. [] Its presence was confirmed through a combination of analytical techniques, including Fourier transform infrared spectroscopy (FTIR) and gas chromatography/mass spectroscopy (GC/MS). This finding suggests potential applications for this compound in biofuel production or as a platform chemical derived from renewable sources.
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